![molecular formula C17H22N2O2 B2511294 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 955737-88-9](/img/structure/B2511294.png)
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide”, has been discussed in various scientific papers . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The synthetic strategies for constructing the core scaffold have also been discussed .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are considered 'privileged scaffolds' in medicinal chemistry due to their presence in numerous bioactive molecules. Initially recognized for their neurotoxicity, certain THIQ derivatives have been identified as endogenous agents with potential to prevent Parkinsonism in mammals. These compounds have shown significant promise in drug discovery, particularly in the areas of cancer, malaria, and central nervous system (CNS) disorders. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas by the US FDA highlights the anticancer potential of this class (Singh & Shah, 2017).
Isoquinoline N-oxides and SAR Activities
Isoquinoline alkaloids and their N-oxides, isolated from various plants, have demonstrated a wide array of pharmacological activities. Over 200 biologically active compounds have been identified with antimicrobial, antibacterial, and antitumor activities. Structure-activity relationship (SAR) predictions indicate potential applications of these compounds in drug discovery, emphasizing their role as a source of leads for new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been studied for their diverse biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This broad spectrum of activity illustrates the significant impact of isoquinoline derivatives in modern therapeutics, offering insights for the development of novel pharmacotherapeutic agents (Danao et al., 2021).
Mechanism of Action
Target of Action
Compounds with a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, like the one in this compound, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds generally interact with their targets to modulate their activity .
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Thiq-based compounds generally have diverse biological activities .
properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)17(21)19-8-7-12-5-6-15(9-14(12)10-19)18-16(20)13-3-4-13/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYRTZMRFGSCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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